N-(4-formyl-5-hydroxy-1-oxopentan-2-yl)acetamide N-(4-formyl-5-hydroxy-1-oxopentan-2-yl)acetamide
Brand Name: Vulcanchem
CAS No.: 65898-92-2
VCID: VC16919304
InChI: InChI=1S/C8H13NO4/c1-6(13)9-8(5-12)2-7(3-10)4-11/h3,5,7-8,11H,2,4H2,1H3,(H,9,13)
SMILES:
Molecular Formula: C8H13NO4
Molecular Weight: 187.19 g/mol

N-(4-formyl-5-hydroxy-1-oxopentan-2-yl)acetamide

CAS No.: 65898-92-2

Cat. No.: VC16919304

Molecular Formula: C8H13NO4

Molecular Weight: 187.19 g/mol

* For research use only. Not for human or veterinary use.

N-(4-formyl-5-hydroxy-1-oxopentan-2-yl)acetamide - 65898-92-2

Specification

CAS No. 65898-92-2
Molecular Formula C8H13NO4
Molecular Weight 187.19 g/mol
IUPAC Name N-(4-formyl-5-hydroxy-1-oxopentan-2-yl)acetamide
Standard InChI InChI=1S/C8H13NO4/c1-6(13)9-8(5-12)2-7(3-10)4-11/h3,5,7-8,11H,2,4H2,1H3,(H,9,13)
Standard InChI Key XIFZJQYYQQWMIB-UHFFFAOYSA-N
Canonical SMILES CC(=O)NC(CC(CO)C=O)C=O

Introduction

Structural and Spectroscopic Characterization

Molecular Architecture

The compound’s IUPAC name, N-(4-formyl-5-hydroxy-1-oxopentan-2-yl)acetamide, delineates a five-carbon chain (pentan-2-yl) with the following substituents:

  • Position 1: A ketone group (1-oxo).

  • Position 2: An acetamide group (N-acetyl).

  • Position 4: A formyl group (-CHO).

  • Position 5: A hydroxyl group (-OH).

This arrangement creates a stereoelectronic environment where the formyl and ketone groups may engage in intramolecular interactions, while the hydroxyl and acetamide groups contribute to hydrogen-bonding networks .

Spectroscopic Data

While experimental NMR data for this specific compound are unavailable, analogs such as N-(1-oxo-3-phenylpropan-2-yl)acetamide (1q) and N-formyl-2-(4-hydroxyphenyl)acetamide provide benchmarks :

  • ¹H NMR:

    • Formyl proton: δ 9.6–9.7 ppm (singlet).

    • Acetamide methyl: δ 2.0–2.1 ppm (singlet).

    • Hydroxyl proton: δ 1.5–5.0 ppm (broad, exchangeable).

  • ¹³C NMR:

    • Ketone carbon: δ 198–210 ppm.

    • Formyl carbon: δ 190–200 ppm.

    • Acetamide carbonyl: δ 170–175 ppm .

Synthetic Methodologies

Precursor-Based Synthesis

The synthesis of N-acyl α-aminoaldehydes, as reported in Zr-catalyzed pyrrole formation, offers a plausible route :

  • Step 1: Convert N-acetyl amino acids to acyl imidazolides using 1,1′-carbonyldiimidazole (CDI).

  • Step 2: Reduce imidazolides to aldehydes via DIBAL-H.

  • Step 3: Introduce the formyl and hydroxyl groups via oxidation or protection/deprotection sequences.

For example, N-Boc-protected thioesters have been reduced to aldehydes and subsequently functionalized under ZrOCl₂ catalysis .

Challenges in Stability

The compound’s formyl and hydroxyl groups render it prone to degradation, as observed in analogs like 5-oxoprolinal (1u), which required immediate use post-synthesis . Stabilization strategies may include:

  • Protection of hydroxyl group: Using tert-butyldimethylsilyl (TBS) ethers.

  • Low-temperature storage: To mitigate aldol condensation or oxidation.

Reactivity and Functionalization

Electrophilic Reactivity

The formyl and ketone groups serve as electrophilic sites for nucleophilic attacks, enabling:

  • Knoevenagel condensations: With active methylene compounds (e.g., acetylacetone) .

  • Schiff base formation: With amines, yielding imine derivatives.

Nucleophilic Reactivity

The hydroxyl and acetamide groups participate in:

  • Hydrogen bonding: Influencing solubility and crystallization.

  • Acylation: For introducing additional functional groups.

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